Cas no 31991-78-3 (Benzamide,N,N'-1,4-butanediylbis-)

Benzamide, N,N'-1,4-butanediylbis-, is a bisamide compound characterized by its rigid aromatic benzamide groups linked by a flexible 1,4-butanediyl spacer. This structure imparts thermal stability and mechanical strength, making it suitable for applications in high-performance polymers and specialty resins. Its symmetrical design enhances compatibility with various matrices, improving material properties such as toughness and dimensional stability. The compound’s amide functionality also allows for potential hydrogen bonding, contributing to its utility in coatings, adhesives, and composite materials. Its well-defined molecular architecture ensures consistent performance in demanding industrial and research applications.
Benzamide,N,N'-1,4-butanediylbis- structure
31991-78-3 structure
Product Name:Benzamide,N,N'-1,4-butanediylbis-
CAS No:31991-78-3
MF:C18H20N2O2
MW:296.363604545593
CID:315510
PubChem ID:226276
Update Time:2025-10-29

Benzamide,N,N'-1,4-butanediylbis- Chemical and Physical Properties

Names and Identifiers

    • Benzamide,N,N'-1,4-butanediylbis-
    • N-(4-benzamidobutyl)benzamide
    • N,N'-Butandiyl-bis-benzamid
    • N,N'-butanediyl-bis-benzamide
    • N,N'-dibenzoyl-1,3-diaminopropan-2-ol
    • N,N'-dibenzoyl-1,4-butylenediamine
    • N,N'-dibenzoyl-1,4-diaminobutane
    • N,N'-tetramethylenedibenzamide
    • N.N'-Dibenzoyl-putrescin
    • uvariadiamide
    • SCHEMBL8779817
    • DTXSID60953881
    • N,N'-(Butane-1,4-diyl)dibenzenecarboximidic acid
    • NSC-16587
    • N,N'-(butane-1,4-diyl)dibenzamide
    • Dibenzoyltetramethylendiamin
    • AKOS003885513
    • 31991-78-3
    • NSC16587
    • MFCD00094674
    • F19830
    • N-[4-(PHENYLFORMAMIDO)BUTYL]BENZAMIDE
    • Benzamide,n,n-1,4-butanediylbis-
    • DS-006545
    • Inchi: 1S/C18H20N2O2/c21-17(15-9-3-1-4-10-15)19-13-7-8-14-20-18(22)16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2,(H,19,21)(H,20,22)
    • InChI Key: QSFWQDFBUPYPIH-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC=CC=1)NCCCCNC(C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 296.15200
  • Monoisotopic Mass: 296.152
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 7
  • Complexity: 311
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 58.2Ų

Experimental Properties

  • Density: 1.122
  • Boiling Point: 596.9°Cat760mmHg
  • Flash Point: 225.1°C
  • Refractive Index: 1.572
  • PSA: 58.20000
  • LogP: 3.40840

Benzamide,N,N'-1,4-butanediylbis- Pricemore >>

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Benzamide,N,N'-1,4-butanediylbis- Suppliers

Amadis Chemical Company Limited
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(CAS:31991-78-3)Benzamide,N,N'-1,4-butanediylbis-
Order Number:A943763
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:47
Price ($):530.0
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Additional information on Benzamide,N,N'-1,4-butanediylbis-

Professional Introduction to Benzamide, N,N'-1,4-butanediylbis- (CAS No. 31991-78-3)

Benzamide, N,N'-1,4-butanediylbis-, with the chemical formula C14H14N2O2, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its unique CAS number 31991-78-3, has garnered considerable attention due to its versatile applications in drug development and molecular research. The structure of this amide derivative features a central benzamide core linked by a bis(1,4-butylene) bridge, which imparts unique chemical and biological properties that make it a valuable intermediate in synthetic chemistry.

The synthesis of Benzamide, N,N'-1,4-butanediylbis- involves a series of well-established organic reactions, including condensation and coupling processes that highlight the compound's reactivity and adaptability. Recent advancements in synthetic methodologies have enabled more efficient and scalable production methods, making this compound more accessible for industrial and academic applications. The bis(1,4-butylene) linkage not only contributes to the compound's structural integrity but also provides multiple sites for functionalization, allowing chemists to tailor its properties for specific purposes.

In the realm of pharmaceutical research, Benzamide, N,N'-1,4-butanediylbis- has been explored for its potential as a pharmacophore in the development of novel therapeutic agents. Its benzamide moiety is known to interact with various biological targets, including enzymes and receptors, which has led to investigations into its role in modulating biological pathways. For instance, studies have suggested that derivatives of this compound may exhibit anti-inflammatory and analgesic properties, making them candidates for further development into new medications.

One of the most compelling aspects of Benzamide, N,N'-1,4-butanediylbis- is its utility as a building block in medicinal chemistry. The presence of multiple reactive sites allows for the introduction of diverse functional groups, enabling the creation of a wide array of analogs with tailored biological activities. Researchers have leveraged this flexibility to design molecules that target specific disease mechanisms, such as cancer and neurodegenerative disorders. The ability to modify the structure of this compound without compromising its core framework has opened up new avenues for drug discovery.

Recent studies have also highlighted the importance of Benzamide, N,N'-1,4-butanediylbis- in materials science and nanotechnology. Its unique molecular architecture makes it an attractive candidate for designing functional materials with specific properties. For example, researchers have investigated its use in creating polymers and coatings that exhibit enhanced mechanical strength and thermal stability. These applications underscore the compound's versatility beyond traditional pharmaceutical uses.

The chemical properties of Benzamide, N,N'-1,4-butanediylbis- are further complemented by its solubility characteristics. Unlike many amide compounds that exhibit limited solubility in water, this derivative demonstrates good solubility in both polar and non-polar solvents. This property is particularly advantageous in pharmaceutical formulations where solubility can significantly impact drug bioavailability and efficacy. The ability to dissolve in multiple solvent systems makes it a practical choice for various applications in drug delivery systems.

In terms of safety and handling, Benzamide, N,N'-1,4-butanediylbis- is generally considered to be non-hazardous under standard conditions. However, as with any chemical substance used in research or industrial settings, proper handling procedures should be followed to ensure safety. This includes using appropriate personal protective equipment (PPE) such as gloves and lab coats when handling the compound. Additionally, storage conditions should be maintained to prevent degradation or contamination.

The future prospects for Benzamide, N,N'-1,4-butanediylbis- are promising given its multifaceted applications. Ongoing research continues to uncover new potential uses for this compound across different fields. As synthetic chemistry techniques evolve further refined methods will likely emerge allowing for even more efficient utilization of this versatile molecule. Whether used as an intermediate in drug development or as a component in advanced materials science one thing remains certain: benzamides like these continue play pivotal roles advancing scientific knowledge technological innovation.

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Amadis Chemical Company Limited
(CAS:31991-78-3)Benzamide,N,N'-1,4-butanediylbis-
A943763
Purity:99%
Quantity:1g
Price ($):530.0
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